Cas no 1804935-28-1 (Methyl 4-cyano-5-ethyl-2-iodophenylacetate)

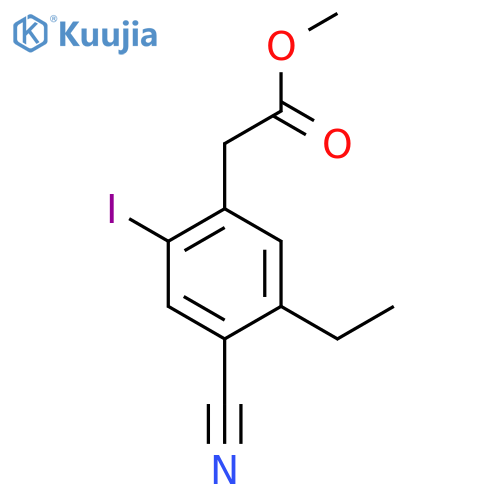

1804935-28-1 structure

商品名:Methyl 4-cyano-5-ethyl-2-iodophenylacetate

CAS番号:1804935-28-1

MF:C12H12INO2

メガワット:329.133655548096

CID:5010470

Methyl 4-cyano-5-ethyl-2-iodophenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-cyano-5-ethyl-2-iodophenylacetate

-

- インチ: 1S/C12H12INO2/c1-3-8-4-9(6-12(15)16-2)11(13)5-10(8)7-14/h4-5H,3,6H2,1-2H3

- InChIKey: IJOKCIBEBSBOGP-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C#N)C(=CC=1CC(=O)OC)CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 50.1

Methyl 4-cyano-5-ethyl-2-iodophenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002132-500mg |

Methyl 4-cyano-5-ethyl-2-iodophenylacetate |

1804935-28-1 | 97% | 500mg |

855.75 USD | 2021-07-06 | |

| Alichem | A010002132-1g |

Methyl 4-cyano-5-ethyl-2-iodophenylacetate |

1804935-28-1 | 97% | 1g |

1,519.80 USD | 2021-07-06 | |

| Alichem | A010002132-250mg |

Methyl 4-cyano-5-ethyl-2-iodophenylacetate |

1804935-28-1 | 97% | 250mg |

480.00 USD | 2021-07-06 |

Methyl 4-cyano-5-ethyl-2-iodophenylacetate 関連文献

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

1804935-28-1 (Methyl 4-cyano-5-ethyl-2-iodophenylacetate) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬